REACTION_CXSMILES
|
[CH3:1][C:2]([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])=[CH2:3].S(Cl)([Cl:11])=O.O>C(Cl)Cl>[Cl:11][C:2]([CH3:1])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])[CH3:3]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CC(=C)CC(C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10.3 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to 0° C.
|
Type
|
WASH
|
Details
|
washed after 2.5 hours with cold 1% aqueous K2CO3 solution
|
Duration
|
2.5 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product is dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
distilled off
|
Type
|
CUSTOM
|
Details
|
10 mm 38° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC(C)(CC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |